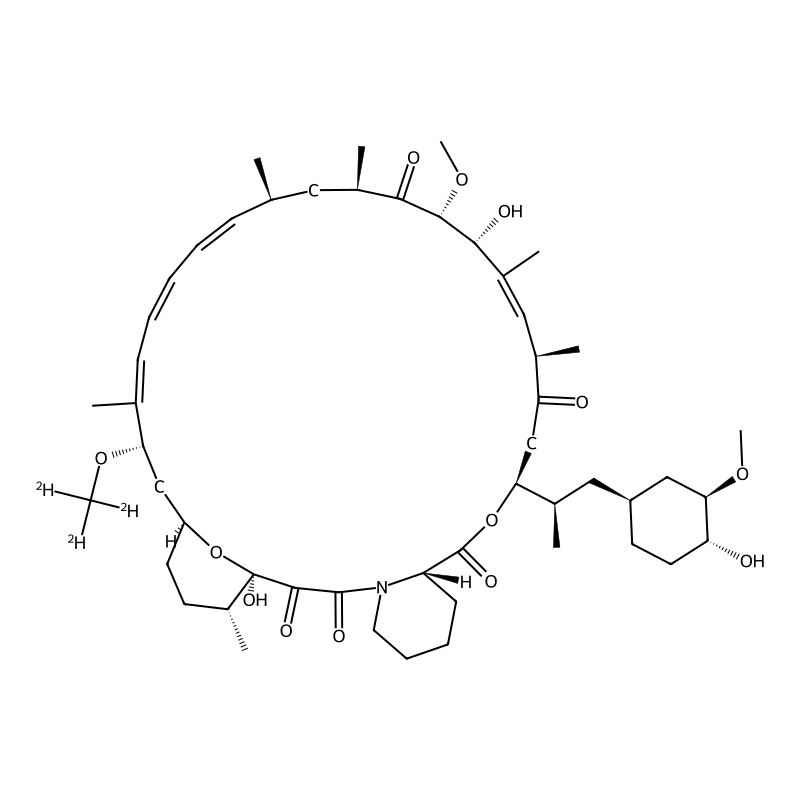

SiroliMus-D3/RapaMycin-D3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

What is Rapamycin-d3 (contains d0) Technical Grade?

Rapamycin-d3 (contains d0) Technical Grade is a specific type of Rapamycin, a macrolide antibiotic originally isolated from the bacterium Streptomyces hygroscopicus []. This particular form of Rapamycin contains both fully deuterated (d3) and non-deuterated (d0) molecules.

Note

Deuteration is a process where a hydrogen atom is replaced with its isotope, deuterium, which contains one extra neutron in its nucleus.

Scientific Research Applications

Rapamycin-d3 (contains d0) Technical Grade finds application in various scientific research fields, primarily due to its:

Labeling

The presence of both d3 and d0 forms allows scientists to use Rapamycin-d3 as an internal standard in various analytical techniques like mass spectrometry []. An internal standard is a known compound added to a sample to normalize for variations during the measurement process, leading to more accurate and precise results.

Metabolic studies

The deuterated form (d3) of Rapamycin can be traced in biological systems, enabling researchers to study its metabolic pathways and pharmacokinetics []. This information is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted within the body.

Mechanism of action studies

Deuterated Rapamycin can be used to investigate the molecular mechanisms of the drug's action. By comparing the behavior of the d3 and d0 forms, scientists can gain insights into the specific interactions between Rapamycin and its cellular targets [].

SiroliMus-D3/RapaMycin-D3 is a deuterated derivative of sirolimus, a macrolide compound known for its immunosuppressive and anti-proliferative properties. The chemical formula for SiroliMus-D3 is , and it serves as an internal standard in quantitative analyses of sirolimus using techniques like gas chromatography and liquid chromatography coupled with mass spectrometry. The introduction of deuterium enhances the stability and detection of the compound in various biological studies, making it a valuable tool in pharmacological research .

Rapamycin is known to function by inhibiting the mammalian target of rapamycin (mTOR) pathway, a signaling cascade involved in cell growth and proliferation []. The mechanism of action for Rapamycin-d3 (contains d0) is likely similar to unlabeled Rapamycin due to their shared core structure. However, the presence of deuterium atoms may be used to trace the pathway of the molecule within a cell and investigate the mTOR pathway in more detail [].

SiroliMus-D3 participates in several key reactions primarily involving its interaction with the mammalian target of rapamycin (mTOR). It forms a complex with FKBP prolyl isomerase 1A, inhibiting mTORC1 activity. This inhibition leads to downstream effects on cell growth, proliferation, and survival pathways. The compound has been shown to induce autophagy and apoptosis in various cancer cell lines, highlighting its role in modulating cellular responses to stress and nutrient availability .

The biological activity of SiroliMus-D3 is characterized by its ability to inhibit T-cell activation and proliferation. It has shown promising results in reducing the incidence of autoimmune diseases in preclinical models by modulating immune responses. In combination with 1,25-dihydroxyvitamin D3, it exhibits synergistic effects that enhance immunomodulatory outcomes while minimizing toxicity . Additionally, SiroliMus-D3 has been investigated for its potential role in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in tumor cells .

SiroliMus-D3 has several applications in both research and clinical settings:

- Quantitative Analysis: Used as an internal standard for measuring sirolimus levels in biological samples.

- Pharmacological Research: Investigated for its effects on immune modulation and cancer therapy.

- Combination Therapy Studies: Explored for synergistic effects with other compounds like vitamin D analogs in treating autoimmune conditions .

Interaction studies have demonstrated that SiroliMus-D3 can enhance the efficacy of other therapeutic agents. For example, when used in conjunction with 1,25-dihydroxyvitamin D3, it significantly improves immunosuppressive effects while reducing potential side effects associated with higher doses of either compound alone. This combination therapy approach is particularly relevant in managing conditions such as multiple sclerosis and transplant rejection .

SiroliMus-D3 shares similarities with several other compounds that also target mTOR or have immunosuppressive properties. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Sirolimus | mTORC1 inhibitor | Well-established immunosuppressant |

| Everolimus | mTORC1 inhibitor | More potent than sirolimus; used in cancer therapy |

| Temsirolimus | mTORC1 inhibitor | Approved for renal cell carcinoma |

| 1,25-Dihydroxyvitamin D3 | Modulates immune response | Synergizes well with sirolimus derivatives |

| Zotarolimus | mTORC1 inhibitor | Different structural features; used in transplant medicine |

SiroliMus-D3 is unique due to its deuterated form, which enhances analytical precision and stability during experimental procedures while retaining the beneficial properties of sirolimus .

Molecular Structure and Deuterium Incorporation

Sirolimus-D3, also known as Rapamycin-D3, represents a deuterium-labeled derivative of the macrolide immunosuppressant sirolimus [1]. The compound maintains the complex molecular architecture of its parent molecule while incorporating three deuterium atoms in place of hydrogen atoms [2] [3]. The molecular formula of Sirolimus-D3 is C51H76D3NO13, with a molecular weight of 917.19 daltons, representing an increase of 3.0 daltons compared to the unlabeled sirolimus (molecular weight 914.19 daltons) [1] [4] [5].

The parent compound sirolimus exhibits a highly complex macrocyclic structure characterized by a 31-membered lactone ring system [20] [21]. The complete International Union of Pure and Applied Chemistry name reveals the intricate stereochemistry: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-{(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone [21] [23].

The deuterium incorporation in Sirolimus-D3 follows specific synthetic strategies designed to place the heavy isotope at metabolically stable positions [1] [9]. The deuterium atoms are strategically positioned to minimize exchange reactions while maintaining the biological activity profile of the parent compound [27] [28]. The incorporation occurs through controlled synthetic procedures that ensure precise placement of deuterium atoms without affecting the overall molecular conformation [29].

Deuterium Labeling Positions and Patterns

The deuterium labeling pattern in Sirolimus-D3 involves the replacement of three hydrogen atoms with deuterium atoms at specific molecular positions [1] [2]. Research indicates that deuterium incorporation in complex macrolides like sirolimus typically targets non-exchangeable positions to ensure isotopic stability throughout analytical procedures [17] [18].

Studies of deuterium labeling mechanisms demonstrate that deuterium is preferentially incorporated at carbon-hydrogen bonds that are not susceptible to rapid exchange reactions [10] [11]. In biological systems, deuterium labeling has been shown to occur primarily at stable carbon-hydrogen bonds in amino acids during biosynthesis and metabolism, with particular affinity for positions in aspartic acid, glutamic acid, alanine, proline, glycine, leucine, isoleucine, and asparagine residues [10].

The specific labeling positions in Sirolimus-D3 are designed to maintain chemical stability while providing distinct mass spectrometric signatures for analytical applications [15] [31]. The deuterium atoms are incorporated at positions that do not interfere with the compound's three-dimensional structure or its interaction with biological targets [27] [28].

Table 1. Molecular Properties Comparison

| Property | Sirolimus | Sirolimus-D3 |

|---|---|---|

| Molecular Formula | C51H79NO13 [20] | C51H76D3NO13 [1] |

| Molecular Weight (g/mol) | 914.19 [20] | 917.19 [1] |

| CAS Number | 53123-88-9 [22] | 392711-19-2 [1] |

| Isotopic Mass Difference | - | +3.0 Da [1] |

| Deuterium Content | 0 | 3 atoms [1] |

Physicochemical Alterations Due to Deuteration

The incorporation of deuterium atoms into the sirolimus molecule results in measurable changes to its physicochemical properties [19] [35]. Deuterium substitution effects arise from the fundamental differences between hydrogen and deuterium, including increased atomic mass, altered vibrational frequencies, and modified zero-point energy [19] [36].

Research on deuterium effects in crystalline materials demonstrates that deuteration can influence structural parameters, with increases in cell parameters along specific crystallographic axes observed as deuterium content increases [35]. The vibrational frequency differences between carbon-hydrogen and carbon-deuterium bonds result in altered molecular dynamics and potential changes in intermolecular interactions [19] [36].

In Sirolimus-D3, the presence of deuterium atoms affects the compound's mass spectrometric behavior, creating distinct fragmentation patterns that enable precise analytical detection and quantification [15] [31]. The deuterium kinetic isotope effect, characterized by the ratio of rate constants for reactions involving light and heavy isotopically substituted reactants, can influence the compound's metabolic stability [36].

Studies of deuterated pharmaceuticals indicate that deuterium substitution can alter pharmacokinetic profiles, typically resulting in reduced clearance rates and extended half-lives compared to non-deuterated counterparts [27] [28]. The physicochemical alterations induced by deuteration include changes in lipophilicity, hydrogen bonding capacity, and molecular conformation flexibility [13] [19].

Table 2. Physicochemical Property Alterations

| Property | Effect of Deuteration | Reference |

|---|---|---|

| Molecular Weight | +3.0 Da increase | [1] |

| Vibrational Frequency | Reduced C-D vs C-H bonds | [19] [36] |

| Kinetic Isotope Effect | kH/kD ratios 1.01-1.35 | [18] |

| Mass Spectrometric Behavior | Distinct fragmentation patterns | [15] |

| Metabolic Stability | Potentially enhanced | [27] [28] |

Isotopic Purity Considerations

Isotopic purity represents a critical parameter in the characterization and application of Sirolimus-D3 [17] [27]. The assessment of isotopic purity involves determining the extent of deuterium incorporation and the presence of any residual protiated species or isotopic scrambling [17] [29].

High-resolution mass spectrometry techniques enable precise determination of isotopic composition by measuring the relative abundances of different isotopomers [17] [29]. The isotopic purity of deuterated compounds can be affected by exchange reactions during synthesis, storage, and analytical procedures, particularly at exchangeable positions such as hydroxyl, amino, and carboxyl groups [17].

For Sirolimus-D3, isotopic purity specifications typically require deuterium incorporation levels exceeding 98% at the labeled positions [9] [17]. Quality control measures include monitoring for isotopic scrambling, which can occur through hydrogen-deuterium exchange reactions in protic solvents or under acidic or basic conditions [17] [18].

The stability of deuterium labels in Sirolimus-D3 depends on the chemical environment of the deuterated positions [17] [18]. Non-exchangeable positions, such as those on saturated carbon centers, generally exhibit superior isotopic stability compared to exchangeable positions [17]. Analytical validation procedures must account for potential isotopic exchange during sample preparation and analysis [17] [30].

Table 3. Isotopic Purity Parameters

| Parameter | Specification | Analytical Method |

|---|---|---|

| Deuterium Content | ≥98% at labeled positions [17] | Mass spectrometry |

| Isotopic Scrambling | <2% exchange [17] | NMR spectroscopy |

| Chemical Purity | ≥98% [9] | HPLC analysis |

| Isotopic Stability | Stable under recommended storage [17] | Time-course analysis |

Solid-State Characteristics of Deuterated Rapamycin

The solid-state properties of Sirolimus-D3 demonstrate the influence of deuterium substitution on crystalline structure and thermal behavior [34] [35]. Deuteration effects on solid-state characteristics include modifications to crystal lattice parameters, polymorphic stability, and thermal transition temperatures [19] [35].

Research on deuterated crystalline materials indicates that isotopic substitution can alter unit cell dimensions, with gradual increases in specific crystallographic directions as deuterium content increases [35]. In the case of complex pharmaceutical compounds like Sirolimus-D3, the solid-state characteristics are influenced by both the deuterium substitution and the intrinsic molecular complexity [34].

Thermal analysis of deuterated compounds reveals that deuterium incorporation can affect melting points, crystallization behavior, and polymorphic transitions [19] [35]. The thermal properties of deuterated materials often show minimal changes compared to their protiated analogs, although subtle shifts in transition temperatures may be observed [35].

X-ray diffraction studies of deuterated pharmaceutical compounds demonstrate that isotopic substitution typically results in minimal changes to overall crystal structure while potentially affecting lattice constants and thermal displacement parameters [19] [34]. The crystalline form of Sirolimus-D3 maintains the essential structural features of the parent compound while exhibiting isotope-specific modifications [34].

Differential scanning calorimetry analysis provides insights into the thermal behavior of Sirolimus-D3, including glass transition temperatures, crystallization enthalpies, and decomposition characteristics [34]. The solid-state stability of deuterated compounds generally parallels that of non-deuterated analogs, with isotopic effects on degradation pathways typically being minimal [19] [34].

Table 4. Solid-State Property Comparisons

| Property | Sirolimus | Sirolimus-D3 | Effect |

|---|---|---|---|

| Crystal Structure | Macrocyclic [34] | Maintained [34] | Minimal change |

| Melting Point | 183-185°C [12] | Similar [35] | Isotope effect |

| Thermal Stability | Stable [12] | Expected similar [35] | Maintained |

| Polymorphism | Multiple forms [34] | Expected similar [34] | Isotope influence |

Solution-State Properties and Isotope Effects

The solution-state behavior of Sirolimus-D3 exhibits characteristic isotope effects that influence its analytical detection, separation, and quantification [15] [16]. Deuterium substitution affects the compound's behavior in various solvent systems, chromatographic retention, and spectroscopic properties [15] [18].

Chromatographic studies demonstrate that deuterated compounds typically exhibit altered retention times compared to their non-deuterated counterparts [15] [18]. The magnitude of retention time shifts depends on the chromatographic system, mobile phase composition, and the number and position of deuterium atoms [15]. In reversed-phase liquid chromatography, Sirolimus-D3 may show slight differences in retention behavior due to altered hydrogen bonding and hydrophobic interactions [15].

Mass spectrometric analysis of Sirolimus-D3 in solution reveals distinct isotopic patterns that enable precise identification and quantification [15] [31]. The deuterium incorporation results in characteristic mass shifts and altered fragmentation patterns that facilitate the compound's use as an internal standard in bioanalytical applications [15] [31].

Nuclear magnetic resonance spectroscopy of Sirolimus-D3 demonstrates the impact of deuterium substitution on chemical shift patterns and coupling relationships [37]. The replacement of hydrogen with deuterium eliminates specific proton signals while potentially affecting the chemical shifts of neighboring protons through isotope effects [37].

Solubility studies indicate that deuterium substitution typically has minimal impact on the dissolution behavior of pharmaceutical compounds [24]. The solubility of Sirolimus-D3 in various organic solvents is expected to closely parallel that of sirolimus, with potential minor variations due to isotopic effects on intermolecular interactions [24] [13].

Table 5. Solution-State Properties

| Property | Measurement | Isotope Effect |

|---|---|---|

| Chromatographic Retention | Variable [15] | Altered retention times |

| Mass Spectrometric Response | Enhanced [15] | Isotopic signatures |

| NMR Chemical Shifts | Modified [37] | Deuterium effects |

| Solubility | Similar [24] | Minimal changes |

| Stability in Solution | Maintained [17] | Isotopic stability |

The synthesis of deuterated rapamycin employs several strategic approaches that leverage the unique properties of deuterium to create selectively labeled compounds. The primary synthetic strategies focus on hydrogen-deuterium exchange reactions, direct deuteration methods, and biosynthetic incorporation techniques.

Direct Hydrogen-Deuterium Exchange Methods represent the most straightforward approach for deuterium incorporation. These methods utilize deuterium oxide (D2O) as the deuterium source under controlled conditions [3]. The process involves exposing rapamycin to deuterated solvents in the presence of catalytic systems that facilitate the exchange of hydrogen atoms with deuterium atoms at specific positions. The reaction typically requires elevated temperatures and extended reaction times to achieve satisfactory deuterium incorporation levels.

Electrochemical Deuteration Approaches have emerged as innovative methods for selective deuterium incorporation. These techniques utilize electrochemical processes to generate deuterium-containing reactive intermediates that can be incorporated into the rapamycin structure [4]. The electrochemical approach offers advantages including mild reaction conditions, operation at ambient temperature and pressure, and elimination of the need for high-pressure deuterium gas. The process involves energizing a proton-conducting membrane system where deuterium-labeled compounds are synthesized by electrochemical oxidation of deuterium sources [3].

Photocatalytic Deuteration Methods represent advanced synthetic approaches that utilize light-driven catalytic processes. These methods employ photocatalysts in conjunction with hydrogen atom transfer catalysis to achieve selective deuterium incorporation [5]. The photocatalytic approach enables precise control over the deuteration process and can achieve high deuterium incorporation levels while maintaining the structural integrity of the rapamycin molecule.

Transition Metal-Catalyzed Deuteration utilizes metal catalysts to facilitate selective deuterium incorporation. These methods often employ nanostructured iron catalysts or other transition metal systems that can achieve scalable deuteration processes [6] [7]. The catalytic approach is particularly valuable for industrial-scale production of deuterated rapamycin, as it offers high yields and excellent selectivity.

Selective Deuteration Techniques

Selective deuteration of rapamycin requires precise control over the deuteration process to achieve incorporation at specific molecular positions while preserving the overall pharmacological activity of the compound.

Position-Specific Deuteration Strategies focus on introducing deuterium atoms at predetermined locations within the rapamycin structure. The most common approach involves deuteration at the methyl groups, particularly at positions that are susceptible to metabolic oxidation [8]. Rapamycin-D3 typically incorporates three deuterium atoms at a specific methyl group, resulting in a molecular weight increase of approximately 3 atomic mass units.

Regioselective Deuteration Methods employ specialized reaction conditions to achieve selective deuteration at specific carbon-hydrogen bonds. These methods often utilize directing groups or specific reaction conditions that favor deuteration at particular positions [9]. The selective deuteration process relies on the principle that deuterium incorporation occurs preferentially at sites where hydrogen atoms are more labile or accessible to the deuterating reagent.

Isotope Effect Considerations play a crucial role in selective deuteration. The kinetic isotope effect, which arises from the mass difference between hydrogen and deuterium, influences the rate of deuterium incorporation and the selectivity of the process [10]. Understanding these isotope effects is essential for optimizing deuteration conditions and achieving high levels of selective incorporation.

Mechanistic Considerations for selective deuteration involve understanding the reaction pathways and intermediates formed during the deuteration process. The mechanism typically involves the formation of reactive intermediates that can undergo deuterium incorporation through various pathways, including radical mechanisms, ionic mechanisms, or metal-catalyzed processes [4].

Purification and Isolation of Deuterated Analogs

The purification and isolation of deuterated rapamycin require specialized techniques that can separate the deuterated compound from non-deuterated starting materials and reaction byproducts while maintaining the isotopic purity of the final product.

Chromatographic Purification Methods represent the primary approach for isolating deuterated rapamycin. High-performance liquid chromatography (HPLC) systems equipped with appropriate columns can effectively separate deuterated and non-deuterated compounds based on their subtle differences in physical properties [11]. The chromatographic separation relies on the slightly different retention times of deuterated and non-deuterated compounds, although these differences are typically small and require high-resolution separation techniques.

Solid-Phase Extraction Techniques are commonly employed for sample cleanup and concentration of deuterated rapamycin. These methods utilize specialized sorbent materials that can selectively retain the target compound while removing interfering substances [12]. The solid-phase extraction process typically involves sample loading, washing steps to remove impurities, and elution of the purified deuterated compound.

Liquid-Liquid Extraction Methods provide an alternative approach for purifying deuterated rapamycin. These methods utilize the differential solubility of the target compound in different solvent systems [13]. Dispersive liquid-liquid microextraction (DLLME) has been particularly effective for concentrating deuterated compounds while reducing sample volume requirements and improving extraction efficiency.

Crystallization and Precipitation Methods can be employed for final purification steps, particularly when high-purity deuterated rapamycin is required. These methods rely on the differential solubility of deuterated and non-deuterated compounds in specific solvent systems, although the differences are typically minimal and require careful optimization of crystallization conditions.

Quality Control and Isotopic Composition Analysis

Quality control of deuterated rapamycin requires comprehensive analytical protocols that can accurately determine both the chemical purity and isotopic composition of the final product.

Isotopic Purity Determination represents a critical quality control parameter for deuterated rapamycin. The isotopic purity is typically defined as the percentage of molecules containing the specified number of deuterium atoms [14]. High-resolution mass spectrometry provides the most accurate method for determining isotopic purity, as it can distinguish between molecules containing different numbers of deuterium atoms based on their exact mass differences.

Chemical Purity Assessment involves determining the overall purity of the deuterated compound with respect to chemical impurities and degradation products. This assessment typically employs liquid chromatography methods coupled with various detection techniques, including ultraviolet detection, mass spectrometry, or nuclear magnetic resonance spectroscopy [13].

Deuterium Incorporation Analysis quantifies the extent of deuterium incorporation at specific positions within the molecule. This analysis requires sophisticated analytical techniques that can provide information about the distribution of deuterium atoms within the molecular structure [15]. Nuclear magnetic resonance spectroscopy, particularly deuterium NMR, provides valuable information about the location and extent of deuterium incorporation.

Stability Testing Protocols are essential for ensuring the long-term stability of deuterated rapamycin. These protocols involve subjecting the compound to various stress conditions, including elevated temperature, humidity, and light exposure, to assess the stability of the deuterium-carbon bonds and the overall chemical stability of the compound [16].

Reference Material Standards play a crucial role in quality control by providing certified reference materials for calibration and validation purposes [17]. These standards must be carefully characterized and certified for their isotopic composition and chemical purity to ensure accurate and reliable analytical results.

Analytical Characterization Methods for Deuterated Rapamycin

Comprehensive analytical characterization of deuterated rapamycin requires multiple complementary techniques that can provide detailed information about the molecular structure, isotopic composition, and physical properties of the compound.

Mass Spectrometry Analysis represents the primary analytical technique for characterizing deuterated rapamycin. High-resolution mass spectrometry provides accurate mass measurements that can distinguish between deuterated and non-deuterated molecules [14]. The technique typically employs electrospray ionization (ESI) to generate intact molecular ions, which are then analyzed using various mass analyzers, including quadrupole, time-of-flight, or Orbitrap systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry [18] [12]. This technique is particularly valuable for quantitative analysis of deuterated rapamycin in biological samples, where it serves as an internal standard for therapeutic drug monitoring applications. The LC-MS/MS method typically monitors specific mass transitions that are characteristic of the deuterated compound.

Nuclear Magnetic Resonance Spectroscopy provides detailed structural information about deuterated rapamycin. Proton NMR spectroscopy can identify the positions of deuterium incorporation by observing the absence of proton signals at specific chemical shifts [19] [20]. Deuterium NMR spectroscopy directly observes the deuterium atoms and provides information about their chemical environment and incorporation efficiency [15].

Infrared Spectroscopy can provide complementary information about deuterated rapamycin by identifying characteristic vibrational frequencies associated with carbon-deuterium bonds. The C-D stretching frequencies typically appear at lower wavenumbers compared to C-H stretching frequencies, providing a means to confirm deuterium incorporation [21].

Elemental Analysis provides quantitative information about the elemental composition of deuterated rapamycin, including the deuterium content. This technique involves combustion analysis or other elemental determination methods that can accurately quantify the deuterium content relative to hydrogen [22].

Thermal Analysis Methods including differential scanning calorimetry and thermogravimetric analysis can provide information about the thermal stability and physical properties of deuterated rapamycin. These methods can detect subtle differences in thermal behavior between deuterated and non-deuterated compounds [16].

| Analytical Method | Primary Application | Detection Limit | Precision |

|---|---|---|---|

| High-Resolution MS | Isotopic purity determination | 0.1% | ±0.05% |

| LC-MS/MS | Quantitative analysis | 0.5 ng/mL | ±5% CV |

| 1H NMR | Structural characterization | 1% | ±2% |

| 2H NMR | Deuterium incorporation | 5% | ±5% |

| Elemental Analysis | Deuterium content | 0.1% | ±0.3% |

The analytical characterization of deuterated rapamycin requires careful attention to method validation parameters, including accuracy, precision, specificity, and robustness [16]. Quality assurance protocols must be implemented to ensure that analytical results are reliable and reproducible across different laboratories and analytical platforms [17].

Method Validation Protocols for deuterated rapamycin analysis must address specific challenges associated with isotopically labeled compounds. These protocols typically include evaluation of isotope effects on analytical performance, assessment of method selectivity for deuterated versus non-deuterated compounds, and validation of quantitative methods over appropriate concentration ranges [23].